2-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole
CAS No.: 2548991-74-6
Cat. No.: VC11832921
Molecular Formula: C22H28N6O
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548991-74-6 |
|---|---|
| Molecular Formula | C22H28N6O |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | (1,5-dimethylpyrazol-3-yl)-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
| Standard InChI | InChI=1S/C22H28N6O/c1-14(2)28-20-8-6-5-7-18(20)23-22(28)27-12-16-10-26(11-17(16)13-27)21(29)19-9-15(3)25(4)24-19/h5-9,14,16-17H,10-13H2,1-4H3 |
| Standard InChI Key | GAVHALJCPNGICQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C(C)C |
| Canonical SMILES | CC1=CC(=NN1C)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C(C)C |
Introduction
Structural Overview
The compound contains multiple functional groups and heterocyclic systems:
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Pyrazole moiety: Known for its biological activity, including anti-inflammatory and antimicrobial properties.
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Octahydropyrrolo[3,4-c]pyrrole: A bicyclic structure often associated with rigid frameworks that can impact molecular binding.
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Benzodiazole ring: Frequently found in pharmaceutical agents due to its broad bioactivity, including antimicrobial and anticancer properties.
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Isopropyl group: Contributes to hydrophobic interactions in biological systems.
2.1. Pharmaceutical Relevance
Compounds with similar frameworks are often explored for:
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Anti-inflammatory activity: Pyrazole derivatives are known inhibitors of enzymes like cyclooxygenase (COX) or 5-lipoxygenase (5-LOX), which are involved in inflammation pathways .
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Antimicrobial potential: Benzodiazoles and pyrazoles have demonstrated activity against Gram-positive and Gram-negative bacteria .
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Anticancer properties: Benzodiazole derivatives have been evaluated for their ability to inhibit cancer cell growth through various mechanisms .
2.2. Synthetic Utility
The compound's structure suggests it could serve as a scaffold for further derivatization, enabling the development of new analogs with improved therapeutic profiles.
Synthesis Insights
Although specific synthesis details for this compound are unavailable, related compounds suggest the following synthetic strategies:
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Formation of the pyrazole ring:
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Construction of the octahydropyrrolo[3,4-c]pyrrole core:
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This bicyclic system can be prepared through intramolecular cyclization reactions using amines and cyclic anhydrides or lactams.
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Benzodiazole incorporation:
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Benzodiazoles are commonly synthesized by condensation reactions between o-phenylenediamines and carboxylic acids or their derivatives.
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Analytical Characterization
Key techniques for confirming the structure of such compounds include:
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Nuclear Magnetic Resonance (NMR):
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NMR and NMR provide information on hydrogen and carbon environments.
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups based on characteristic absorption bands (e.g., carbonyl stretches).
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X-ray Crystallography:
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Confirms the three-dimensional arrangement of atoms.
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Data Table: Related Compounds
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